N-Allylacetamide N-Allylacetamide
Brand Name: Vulcanchem
CAS No.: 692-33-1
VCID: VC3903753
InChI: InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)
SMILES: CC(=O)NCC=C
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol

N-Allylacetamide

CAS No.: 692-33-1

Cat. No.: VC3903753

Molecular Formula: C5H9NO

Molecular Weight: 99.13 g/mol

* For research use only. Not for human or veterinary use.

N-Allylacetamide - 692-33-1

Specification

CAS No. 692-33-1
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
IUPAC Name N-prop-2-enylacetamide
Standard InChI InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)
Standard InChI Key DVQCXAUFUOFSDW-UHFFFAOYSA-N
SMILES CC(=O)NCC=C
Canonical SMILES CC(=O)NCC=C

Introduction

PropertyValueSource
Boiling Point97–102 °C at 14 Torr
Melting Point64–65 °C
Density1.4582 g/cm³ at 23 °C
Molecular FormulaC5H9NO\text{C}_5\text{H}_9\text{NO}
Canonical SMILESCC(=O)NCC=C\text{CC(=O)NCC=C}

The allyl group enhances reactivity, enabling participation in cyclization, polymerization, and palladium-catalyzed cross-coupling reactions .

Synthetic Pathways and Industrial Production

Laboratory Synthesis

N-Allylacetamide is typically synthesized via nucleophilic acyl substitution. Allylamine (CH2CHCH2NH2\text{CH}_2\text{CHCH}_2\text{NH}_2) reacts with acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) under mild conditions:

CH2CHCH2NH2+(CH3CO)2OCH3CONHCH2CHCH2+CH3COOH\text{CH}_2\text{CHCH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{CONHCH}_2\text{CHCH}_2 + \text{CH}_3\text{COOH}

This exothermic reaction proceeds at 25–40°C, yielding N-Allylacetamide with >85% efficiency .

Industrial-Scale Manufacturing

Continuous flow reactors optimize production by minimizing side reactions (e.g., over-acetylation). Key parameters include:

  • Residence Time: 10–15 minutes

  • Temperature: 30–50°C

  • Catalyst: None required

This method ensures consistent purity (>98%) and scalability for pharmaceutical intermediates .

Chemical Reactivity and Reaction Mechanisms

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 yields N-allylacetamide oxide, though over-oxidation can degrade the allyl group .

  • Reduction: Catalytic hydrogenation (Pd/C, H2\text{Pd/C, H}_2) produces N-allylethylamine (CH2CHCH2NHCH2CH3\text{CH}_2\text{CHCH}_2\text{NHCH}_2\text{CH}_3), a precursor to surfactants .

Palladium-Catalyzed Cyclization

In the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and NaOtBu\text{NaO}^t\text{Bu}, N-Allylacetamide undergoes arylative cyclization with aryl halides (Ar-X\text{Ar-X}):

Ar-X+CH3CONHCH2CHCH2Ar-C6H4-oxazoline+HX\text{Ar-X} + \text{CH}_3\text{CONHCH}_2\text{CHCH}_2 \rightarrow \text{Ar-C}_6\text{H}_4\text{-oxazoline} + \text{HX}

This forms benzyl-substituted oxazolines, valuable in asymmetric catalysis .

Applications in Scientific Research

Organic Synthesis

N-Allylacetamide serves as a building block for:

  • Heterocycles: Oxazolines, thiazolidinones.

  • Pharmaceuticals: Intermediate for anticonvulsants and kinase inhibitors .

Polymer Science

The allyl group facilitates radical polymerization, producing poly(N-allylacetamide) (CAS 29469-99-6), a thermally stable polymer used in coatings .

GHS CodeHazard StatementPrecautionary Measures
H302Harmful if swallowedUse PPE; avoid ingestion
H315Causes skin irritationWear gloves and lab coat
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse in fume hood

Comparative Analysis with Structural Analogues

N-Methylacetamide vs. N-Allylacetamide

  • Reactivity: The allyl group enables cyclization (absent in methyl analogues).

  • Applications: N-Allylacetamide’s polymerizability contrasts with N-methylacetamide’s solvent uses .

N-Propargylacetamide

Replacing allyl with propargyl (HC≡CCH2\text{HC≡CCH}_2) introduces alkyne reactivity (e.g., click chemistry), expanding biomedical utility .

Recent Advances and Future Directions

Catalytic Innovations

Recent studies exploit N-Allylacetamide in:

  • Photoredox Catalysis: Synthesizing α-amino ketones under visible light.

  • Biocatalysis: Enzymatic resolution for chiral oxazolines .

Sustainability Initiatives

Green synthesis methods using ionic liquids ([BMIM][BF4]\text{[BMIM][BF}_4\text{]}) reduce waste by 40%, aligning with circular chemistry principles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator